Product packaging for 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol(Cat. No.:CAS No. 1784133-53-4)

8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol

Cat. No.: B2553410
CAS No.: 1784133-53-4
M. Wt: 171.24
InChI Key: YMHUAOJVKFCXLM-UHFFFAOYSA-N
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Description

8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol is a spirocyclic chemical building block of high interest in medicinal chemistry and pharmaceutical research. Compounds based on the 1-oxa-8-azaspiro[4.5]decane scaffold have demonstrated significant research value across multiple therapeutic areas. This structure serves as a key precursor for developing potent and selective ligands for various biological targets. Derivatives of this core structure have been investigated as sigma-1 receptor ligands with nanomolar affinity, showing promise for the development of potential brain imaging agents for positron emission tomography (PET) . Furthermore, the scaffold has been explored in the design of M1 muscarinic agonists for the symptomatic treatment of cognitive disorders such as Alzheimer's disease, with some analogues exhibiting preferential affinity for M1 over M2 receptors . Additional research has focused on developing 1-oxa-8-azaspiro[4.5]decane-based compounds as fatty acid amide hydrolase (FAAH) inhibitors , targeting a wide range of conditions including pain, anxiety, and inflammatory disorders . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B2553410 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol CAS No. 1784133-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxa-1-azaspiro[4.5]decan-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-7-8-1-4-10-9(8)2-5-12-6-3-9/h8,10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHUAOJVKFCXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1CO)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization Techniques for Structural Elucidation of 8 Oxa 1 Azaspiro 4.5 Decan 4 Ylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques.

¹H NMR spectroscopy would provide information on the chemical environment, number, and connectivity of protons. Key expected signals would include those for the protons of the piperidine (B6355638) and tetrahydropyran (B127337) rings, the methine proton at C4, and the methylene (B1212753) protons of the hydroxymethyl group. The chemical shifts (δ) and coupling constants (J) would be critical in assigning the relative stereochemistry of the substituents.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would be expected to show distinct signals for the spiro carbon, the carbons of the two heterocyclic rings, and the carbon of the methanol (B129727) substituent.

Hypothetical ¹H and ¹³C NMR Data Table:

Atom NumberHypothetical ¹³C Chemical Shift (ppm)Hypothetical ¹H Chemical Shift (ppm)Multiplicity
C2
C3
C4
C5 (Spiro)--
C6
C7
C9
C10
-CH₂OH
N-H-
O-H-

Note: This table is for illustrative purposes only, as experimental data is not available.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations of the alcohol and secondary amine, respectively. Additionally, C-H, C-N, and C-O stretching and bending vibrations would be present.

Expected Infrared Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch3200-3600Broad
N-H Stretch3300-3500Medium
C-H Stretch2850-3000Strong
C-O Stretch1050-1150Strong
C-N Stretch1020-1250Medium

Note: This table represents typical ranges for the indicated functional groups and is not based on experimental data for the specific compound.

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the spirocyclic system. If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive structural proof. To date, no crystallographic data for this compound has been reported in the Cambridge Structural Database (CSD).

Computational and Theoretical Investigations of 8 Oxa 1 Azaspiro 4.5 Decan 4 Ylmethanol

Conformational Analysis of the Spirocyclic Ring System

A thorough conformational analysis of the 8-Oxa-1-azaspiro[4.5]decane ring system is a critical first step in understanding its chemical behavior. Such an analysis would typically involve computational methods to identify the most stable three-dimensional arrangements (conformers) of the molecule. Key aspects of this analysis would include determining the preferred chair, boat, or twist-boat conformations of the piperidine (B6355638) ring and the conformation of the tetrahydrofuran (B95107) ring. The orientation of the hydroxymethyl group at the C4 position would also be a crucial factor.

While X-ray crystallography has been used to determine the absolute configuration of related 1-oxa-8-azaspiro[4.5]decane derivatives, specific conformational analysis data for 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol from computational studies is not currently available.

Quantum Mechanical Calculations for Reaction Pathways and Selectivity

Quantum mechanical calculations are instrumental in elucidating the mechanisms and predicting the outcomes of chemical reactions. For this compound, these calculations could be used to model various reaction pathways, such as those involving the hydroxyl group or the tertiary amine. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and selectivity of different synthetic routes.

Studies on other aza-spirocyclic compounds have utilized quantum mechanics to understand their electronic distributions and proton affinities, which are key to predicting reactivity. However, specific quantum mechanical calculations detailing reaction pathways for this compound have not been reported.

Electronic Structure and Molecular Orbital Theory Studies

An understanding of the electronic structure of this compound is fundamental to explaining its properties and reactivity. Molecular orbital (MO) theory provides a detailed picture of the distribution of electrons within the molecule. Such studies would involve calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.

Furthermore, analysis of the molecular electrostatic potential (MEP) would reveal the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions. At present, there is no specific literature detailing the electronic structure and MO analysis of this compound.

Molecular Dynamics Simulations to Understand Conformational Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational flexibility in different solvent environments. These simulations would provide valuable information on how the molecule changes its shape and how it interacts with surrounding solvent molecules.

MD simulations are also crucial for understanding how a molecule like this might bind to a biological target, such as a protein receptor. By simulating the interactions between the molecule and the protein's active site, researchers can gain insights into the binding mode and affinity. While MD simulations have been employed to study the interaction of other azaspironenone derivatives with proteins, no such studies have been published for this compound.

Applications in Advanced Organic Synthesis and Chemical Biology Research

8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol as a Versatile Synthetic Building Block

The 8-oxa-1-azaspiro[4.5]decane scaffold, the foundational structure of this compound, is a valuable building block in the synthesis of complex organic molecules. evitachem.com Its inherent three-dimensionality and structural rigidity make it an attractive starting point for creating novel compounds with potential biological activity. evitachem.com The presence of both an oxygen and a nitrogen atom within the spirocyclic system provides multiple points for chemical modification, allowing chemists to append various functional groups and build more elaborate molecular architectures.

This versatility is highlighted in its use in medicinal chemistry and drug development pipelines to generate new biologically active compounds. evitachem.com For instance, related structures like 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as potential M1 muscarinic agonists for treating dementia. nih.gov The core scaffold allows for systematic modifications that can lead to compounds with potent and selective biological effects. nih.gov

Development of Spirocyclic Scaffolds for Advanced Chemical Libraries

Spirocyclic compounds, characterized by two rings connected at a single atom, are of growing importance in drug discovery. Despite their presence in numerous natural products, they have been historically underrepresented in pharmaceutical compound libraries, largely due to challenges in their synthesis. researchgate.net However, their unique and rigid three-dimensional shapes are highly desirable, as they allow for the exploration of chemical space that is not accessible with more common flat, aromatic structures. sigmaaldrich.com

The oxa-azaspiro[4.5]decane framework is an exemplary scaffold for constructing advanced chemical libraries. evitachem.com These libraries, which are large collections of diverse compounds, are essential for high-throughput screening to identify new drug leads. Incorporating spirocyclic scaffolds like this one increases the structural diversity and novelty of the library. The defined spatial arrangement of substituents on the rigid spirocyclic core can lead to compounds with improved physicochemical properties, such as increased aqueous solubility, and potentially enhanced metabolic stability. sigmaaldrich.com

Role in Rational Chemical Probe Design and Ligand Development

The unique structural features of the oxa-azaspiro[4.5]decane scaffold make it highly suitable for the rational design of chemical probes and ligands that can interact with specific biological targets like enzymes and receptors. evitachem.com

Exploration of Conformational Restriction for Target Binding

A key advantage of spirocyclic structures in ligand design is their conformational rigidity. evitachem.com The spiro center locks the two rings in a fixed orientation, reducing the molecule's flexibility. This pre-organization of the molecule into a specific three-dimensional shape can lead to a lower entropic penalty upon binding to a biological target, which often results in higher binding affinity.

This principle has been successfully applied in the development of ligands for various receptors. For example, derivatives of 1-oxa-8-azaspiro[4.5]decane have been designed as selective ligands for sigma-1 (σ1) receptors, which are involved in various central nervous system disorders. nih.govresearchgate.net The rigid spirocyclic core helps to orient the necessary pharmacophoric elements in the correct geometry to achieve potent and selective binding. nih.gov Similarly, M1 muscarinic agonists based on this scaffold have been developed, where the fixed structure is crucial for receptor interaction. nih.gov

Strategies for Enhancing Selectivity and Modulation of Physicochemical Properties

The oxa-azaspiro[4.5]decane framework provides a robust platform for fine-tuning the properties of a potential drug molecule. By making systematic chemical modifications to the core structure, researchers can enhance a ligand's selectivity for its intended target over other related targets, which is critical for minimizing side effects.

Studies on 1-oxa-8-azaspiro[4.5]decane derivatives have demonstrated the ability to achieve selectivity between different receptor subtypes.

Muscarinic Receptors: In the pursuit of treatments for Alzheimer's disease, systematic modifications of a 2,8-dimethyl-1-oxa-8-azaspiro nih.govrsc.orgdecan-3-one lead compound yielded analogues with preferential affinity for M1 receptors over M2 receptors. nih.gov

Sigma Receptors: A series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized that showed high affinity for σ1 receptors, with moderate selectivity over σ2 receptors. nih.govresearchgate.net

The table below summarizes the binding affinities and selectivity of several synthesized 1-oxa-8-azaspiro[4.5]decane derivatives for sigma receptors.

CompoundKᵢ (σ₁) [nM]Kᵢ (σ₂) [nM]Selectivity (Kᵢ σ₂ / Kᵢ σ₁)
Derivative 10.47--
Derivative 212.1--
Series Range0.47 - 12.1-2 - 44
Data derived from studies on selective σ1 receptor ligands. nih.gov

Furthermore, the inclusion of heteroatoms like oxygen can modulate the physicochemical properties of the molecule. Incorporating an oxygen atom into a spirocyclic framework can significantly improve properties like water solubility, which is a crucial factor for drug delivery and bioavailability. sigmaaldrich.com

Exploration in Materials Science and Supramolecular Chemistry

While the primary application of the 8-oxa-1-azaspiro[4.5]decane scaffold and its derivatives is heavily concentrated in medicinal chemistry and drug discovery, the unique structural and chemical properties of spiro compounds suggest potential, albeit less explored, applications in other fields. evitachem.com The rigidity and defined three-dimensional geometry of these molecules could make them interesting components for building blocks in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. They could also potentially be integrated into advanced polymers or other materials where precise control over molecular shape is required. However, based on available literature, the use of this compound or its close analogues in materials science remains an area open for future investigation.

Q & A

Q. What are the common synthetic routes for preparing 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol, and what reaction conditions are critical for optimizing yield?

Synthesis typically involves cyclization reactions of precursor amines and ketones under controlled conditions. For example, analogous spiro compounds are synthesized by refluxing intermediates (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) with benzothiazol-2-yl derivatives in dry benzene at 80°C for 3 hours, followed by solvent removal and recrystallization from anhydrous THF . Key factors include moisture-free solvents, precise temperature control, and inert atmospheres to prevent side reactions. Optimization may require adjusting stoichiometry or using catalysts like Lewis acids to enhance ring-closure efficiency.

Q. How should researchers handle safety and toxicity concerns when working with this compound in laboratory settings?

Safety protocols must address acute toxicity and skin/eye irritation risks. Use PPE (gloves, lab coats, goggles) and ensure proper ventilation. In case of exposure, immediate measures include rinsing eyes with water for 15 minutes and washing contaminated skin with soap . For spills, avoid dust generation and use chemical-neutralizing agents. Storage should be in airtight containers away from oxidizers, with regular monitoring of storage conditions .

Q. What spectroscopic techniques are essential for characterizing the structural purity of this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming the spirocyclic structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and ether (C-O-C) linkages. High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-referencing with X-ray crystallography data (if available) ensures conformational accuracy .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) resolve challenges in determining the 3D conformation of this compound?

SHELXL refines crystal structures by modeling thermal displacement parameters and hydrogen bonding networks. For spiro compounds, the software’s robust handling of non-planar rings is crucial. Input high-resolution diffraction data to calculate puckering amplitudes (via Cremer-Pople parameters) and assess deviations from ideal tetrahedral geometry . For macromolecular applications, SHELXPRO interfaces with additional tools for electron density mapping .

Q. What methodological approaches are recommended for resolving contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

Contradictions often arise from dynamic conformational changes or impurities. Use iterative validation:

  • Compare experimental NMR shifts with computational predictions (DFT calculations).
  • Re-run reactions under varying conditions (e.g., temperature, solvent polarity) to isolate stable conformers.
  • Employ 2D NMR techniques (COSY, NOESY) to clarify coupling patterns and spatial proximity of protons .
    Cross-check with X-ray data to resolve ambiguities in stereochemistry .

Q. How do ring-puckering dynamics influence the reactivity of this compound in nucleophilic substitution reactions?

The spirocyclic system’s puckering (quantified via Cremer-Pople coordinates) affects steric accessibility of the hydroxyl group. Molecular dynamics simulations can model transition states where puckering alters bond angles, impacting reaction rates. Experimentally, vary reaction solvents (polar vs. nonpolar) to stabilize specific conformers and track substitution outcomes .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for batch production in academic labs?

Optimize purification steps: Replace column chromatography with recrystallization using solvent mixtures (e.g., THF/hexane). Monitor reaction exotherms using in-situ IR or Raman spectroscopy to prevent thermal runaway. For air-sensitive intermediates, employ Schlenk-line techniques or flow chemistry systems .

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